![molecular formula C11H6N2O2 B12627220 1H-Pyrrolo[2,3-f]quinoline-2,3-dione CAS No. 953742-74-0](/img/structure/B12627220.png)
1H-Pyrrolo[2,3-f]quinoline-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrolo[2,3-f]quinoline-2,3-dione is a heterocyclic compound that belongs to the class of fused pyridino-indoles. This compound is characterized by its unique structure, which includes a pyrroloquinoline core. It has garnered significant interest in pharmaceutical research due to its potential biological activities and applications in various scientific fields .
準備方法
The synthesis of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be achieved through several synthetic routes. One common method involves the annulation of the pyridine ring in the final step of the synthesis. This process typically includes cyclization and oxidation reactions . Another method involves the intramolecular Diels-Alder reaction of a 5-amino-4-methyloxazole derivative containing a propargyl fragment
化学反応の分析
1H-Pyrrolo[2,3-f]quinoline-2,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions, have been studied for this compound.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions often involve solvents like ethanol or acetic acid and temperatures ranging from room temperature to reflux conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, depending on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrrolo[2,3-f]quinoline-2,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a fluorescent sensor for detecting metal ions.
Medicine: It is being investigated for its potential antitumor, antimicrobial, and antifungal activities.
Industry: Its unique structure makes it useful in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 1H-Pyrrolo[2,3-f]quinoline-2,3-dione involves its interaction with various molecular targets and pathways. For example, it can act as a redox cofactor for bacterial dehydrogenases, facilitating electron transfer reactions . Additionally, it has been shown to stimulate the phosphorylation and activation of CREB and enhance PGC-1α expression . These interactions contribute to its biological activities and potential therapeutic applications.
類似化合物との比較
1H-Pyrrolo[2,3-f]quinoline-2,3-dione can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-c]quinoline: This compound shares a similar core structure but differs in the position of the nitrogen atom in the pyrrolo ring.
Pyrroloquinoline quinone: Known for its role as a redox cofactor, this compound has a similar quinoline structure but includes additional carboxyl groups.
1H-Benzo[g]indole: Another fused heterocyclic compound with potential pharmaceutical applications.
The uniqueness of this compound lies in its specific structural arrangement and the resulting biological activities, which distinguish it from these related compounds.
特性
CAS番号 |
953742-74-0 |
|---|---|
分子式 |
C11H6N2O2 |
分子量 |
198.18 g/mol |
IUPAC名 |
1H-pyrrolo[2,3-f]quinoline-2,3-dione |
InChI |
InChI=1S/C11H6N2O2/c14-10-7-3-4-8-6(2-1-5-12-8)9(7)13-11(10)15/h1-5H,(H,13,14,15) |
InChIキー |
HLRRUXIELIKVDG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC3=C2NC(=O)C3=O)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1,5-Bis[4-(dimethylamino)phenyl]-2-methylpenta-1,4-dien-3-one](/img/structure/B12627150.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)


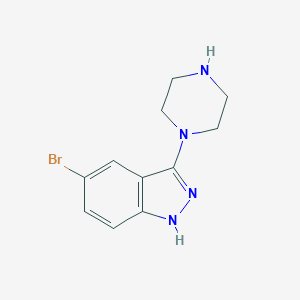
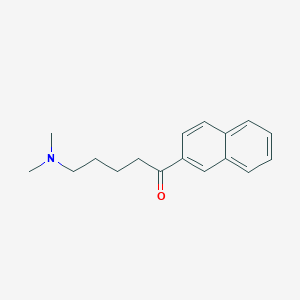
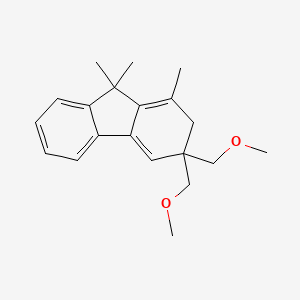
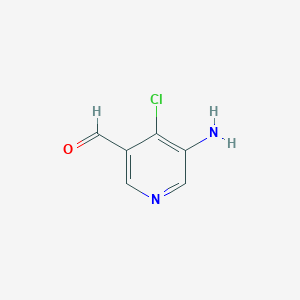
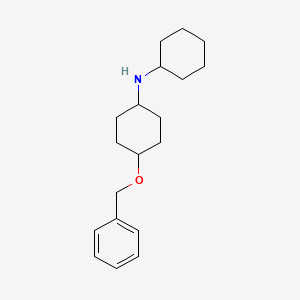
![6-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-1-yl}-N-ethyl-N'-(methoxymethyl)-1,3,5-triazine-2,4-diamine](/img/structure/B12627204.png)
![5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione](/img/structure/B12627214.png)


